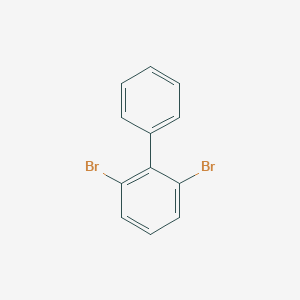
2,6-Dibromobiphenyl
Übersicht
Beschreibung
2,6-Dibromobiphenyl is an organic compound with the chemical formula C12H8Br2. It belongs to the class of polybrominated biphenyls, which are aromatic hydrocarbons containing two bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant and its presence in various industrial applications .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its effects on biological systems, particularly its role as an environmental contaminant.
Medicine: Research is ongoing to explore its potential use in drug development and its effects on human health.
Industry: It is used as a flame retardant in plastics, textiles, and electronic devices.
Wirkmechanismus
- The primary target of 2,6-Dibromobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates.
- Upon binding, AhR activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, including CYP1A1 .
Target of Action
Biochemische Analyse
Biochemical Properties
2,6-Dibromobiphenyl plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to this compound, AhR translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by this compound leads to the induction of CYP1A1, which plays a crucial role in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage. Additionally, this compound has been shown to affect cell-cycle regulation and apoptosis, further impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to AhR, leading to the activation of XRE-containing genes. This activation results in the upregulation of enzymes involved in xenobiotic metabolism, such as CYP1A1. The induction of these enzymes enhances the biotransformation of this compound and other xenobiotics, facilitating their detoxification and elimination from the body. The generation of ROS during this process can also contribute to cellular toxicity and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable and resistant to degradation, contributing to its persistence in the environment. Over time, prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the potential risks associated with chronic exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce the expression of detoxifying enzymes, promoting the metabolism and elimination of xenobiotics. At higher doses, the compound can exert toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Animal studies have shown that high doses of this compound can lead to adverse effects on the liver, kidneys, and immune system, as well as potential carcinogenicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to xenobiotic metabolism. The compound is metabolized by phase I and II enzymes, including CYP1A1, which catalyzes its oxidation to form reactive intermediates. These intermediates can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body, but they can also generate reactive species that contribute to cellular toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to different tissues. Additionally, the lipophilic nature of this compound allows it to accumulate in adipose tissue, where it can persist for extended periods. The transport and distribution of this compound are critical factors in determining its bioavailability and potential toxicity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been detected in various cellular compartments, including the cytoplasm, nucleus, and membranes. Its localization is influenced by factors such as targeting signals and post-translational modifications. For instance, the binding of this compound to AhR and subsequent translocation to the nucleus is a key step in its mechanism of action. Additionally, the accumulation of this compound in cellular membranes can affect membrane integrity and function, contributing to its toxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzene bromide with magnesium bromide. The reaction proceeds with heating, and the product is extracted and purified through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as phenols or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids.
Reduction Products: Reduction typically yields biphenyl derivatives with fewer bromine atoms.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dibromobiphenyl: Another polybrominated biphenyl with bromine atoms at different positions.
2,4,6-Tribromobiphenyl: Contains three bromine atoms on the biphenyl structure.
2,2’,4,4’,6,6’-Hexabromobiphenyl: A highly brominated biphenyl with six bromine atoms.
Uniqueness: 2,6-Dibromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and applications. Its position of bromine atoms makes it suitable for specific substitution reactions and applications as a flame retardant .
Eigenschaften
IUPAC Name |
1,3-dibromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUDWBWEGNDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074764 | |
| Record name | PBB 010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-32-9 | |
| Record name | 2,6-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2B64764K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-dibromobiphenyl in the context of environmental remediation?
A1: this compound (26-BB) has emerged as a key player in the fight against PCB pollution. PCBs, persistent organic pollutants, pose serious threats to ecosystems and human health. 26-BB acts as a "primer," stimulating the growth of anaerobic microorganisms that possess the ability to break down highly chlorinated PCBs into less harmful substances. [, ] This microbial activity, known as reductive dehalogenation, offers a promising natural approach to remediate PCB-contaminated environments.
Q2: How does this compound interact with microorganisms to facilitate PCB dechlorination?
A2: While the exact mechanism remains under investigation, research suggests that 26-BB serves as a growth substrate for PCB-dechlorinating microorganisms. [] By providing a readily metabolizable carbon source, 26-BB stimulates the growth and activity of these bacteria. This increased population then effectively targets and dechlorinates PCBs present in the environment. Notably, 26-BB specifically primes Dechlorination Process N, characterized by the removal of meta chlorines from PCB molecules. []
Q3: How effective is this compound in promoting PCB dechlorination?
A3: Studies have demonstrated the remarkable efficacy of 26-BB in stimulating PCB dechlorination. In anaerobic microcosms using PCB-contaminated sediment, 26-BB priming led to a significant increase in the population of PCB-dechlorinating microorganisms. [] For instance, after 48 days of exposure to 26-BB, the number of these microorganisms increased approximately 1000-fold. [] This resulted in extensive dechlorination of Aroclor 1260, a commercial PCB mixture, with a 75-88% reduction in highly chlorinated congeners within months, even at low temperatures (8°C). []
Q4: Does the structure of this compound influence its priming activity?
A5: Structural features of 26-BB appear crucial for its priming activity. Studies using various brominated biphenyls revealed that the presence and position of bromine atoms significantly influence dechlorination patterns. Congeners with a meta bromine primarily stimulated Process N dechlorination, while those with an unflanked para bromine primed Process P (flanked para dechlorination). [] This suggests a structure-activity relationship, where specific substitutions on the biphenyl ring dictate the dechlorination pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


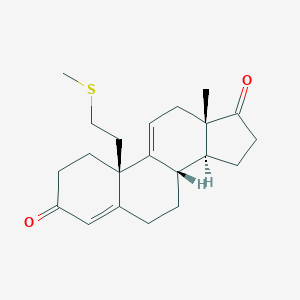
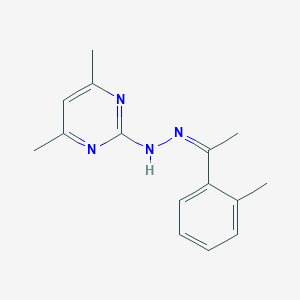
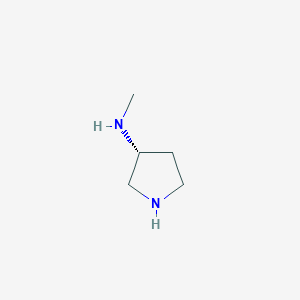
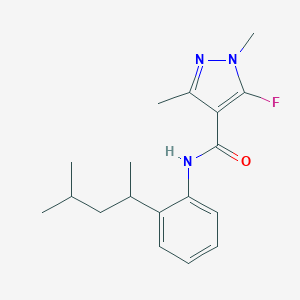
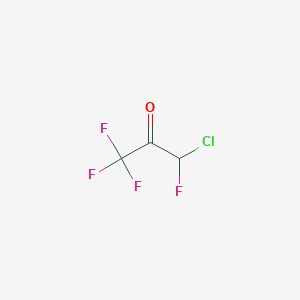
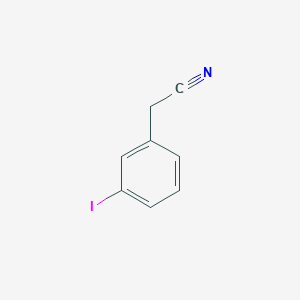
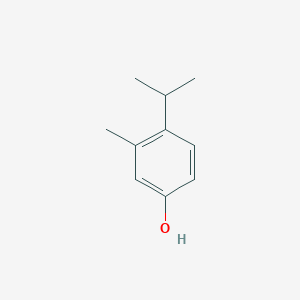
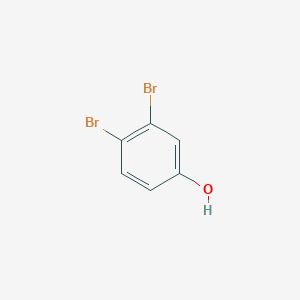


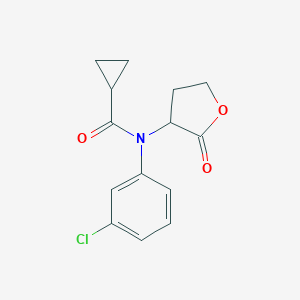
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
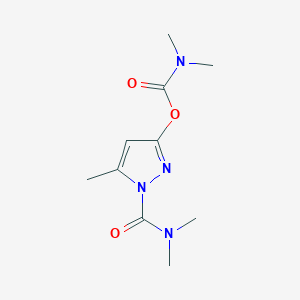
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
